N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
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Description
N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications
Anion Coordination and Spatial Orientation
Research on amide derivatives similar to the query compound has revealed their unique spatial orientations and potential for anion coordination. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related structures have shown that these compounds can form complex geometries such as tweezer-like structures through self-assembly, facilitated by weak interactions like C–H⋯π and C–H⋯O. This characteristic is instrumental in creating channel-like structures within crystal lattices, offering insights into molecular recognition and assembly processes (Kalita & Baruah, 2010).
Structural Aspects in Coordination Compounds
Further studies have explored the structural aspects and properties of salts and inclusion compounds of amide-containing derivatives. These investigations provide a comprehensive understanding of how amide derivatives can interact with mineral acids to form gels or crystalline solids, depending on the nature of the interacting anions. The ability to form host-guest complexes with enhanced fluorescence emission compared to the parent compound has significant implications for material science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Potential
Some derivatives have been synthesized and studied for their pharmacological properties, including anxiolytic, antiphobic, and antidepressant activities. A particular focus has been on acetanilide derivatives of quinazoline, highlighting the potential of these compounds in developing new therapeutic agents. This area of research underscores the importance of structural modifications in enhancing the pharmacological profiles of quinazoline derivatives (Tyurenkov et al., 2013).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of novel derivatives have also been directed towards investigating their antimicrobial and anticancer potentials. Studies demonstrate the ability of certain quinazoline and acetamide derivatives to inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. This research avenue is critical for the development of new drugs with potential applications in treating infectious diseases and cancer (Patel et al., 2017).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-15-10-6-5-9-14(15)19-16(22)11-25-17-12-7-3-4-8-13(12)20-18(23)21-17/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCPZZDEPRIBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.